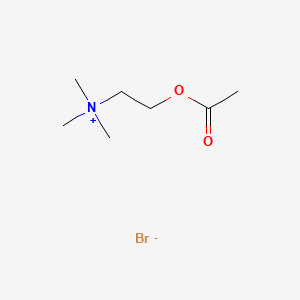

Acetylcholine bromide

描述

乙酰胆碱氢溴酸盐是一种由乙酰胆碱衍生的季铵盐,乙酰胆碱是一种在神经系统中起着至关重要作用的神经递质。它主要用于科学研究,以研究胆碱能系统,胆碱能系统参与多种生理过程,如肌肉收缩、心率调节和认知功能。

准备方法

合成路线和反应条件: 乙酰胆碱氢溴酸盐可以通过胆碱与乙酰氯反应,然后加入氢溴酸来合成。该反应通常在受控温度和 pH 条件下进行,以确保产物的稳定性。

工业生产方法: 在工业环境中,乙酰胆碱氢溴酸盐的生产涉及使用自动化反应器进行大规模合成。该过程包括通过结晶和过滤对化合物进行纯化,以达到研究和医药应用所需的高纯度水平。

化学反应分析

反应类型: 乙酰胆碱氢溴酸盐会发生多种化学反应,包括:

氧化: 在过氧化氢存在下,乙酰胆碱可以催化过氧化氢分解成自由基.

取代: 该化合物可以参与亲核取代反应,其中溴离子被其他亲核试剂取代。

常用试剂和条件:

氧化: 过氧化氢通常用作氧化剂。

取代: 在温和条件下,可以使用各种亲核试剂,如氢氧根离子。

主要产物:

氧化: 主要产物包括羟基自由基等自由基。

取代: 产物取决于所使用的亲核试剂;例如,使用氢氧根离子可以生成乙酰胆碱氢氧化物。

科学研究应用

Neuromodulation and Neuropharmacology

Acetylcholine is a critical neurotransmitter involved in numerous physiological processes, including muscle contraction, memory formation, and attention. AChBr's role as an agonist allows researchers to study cholinergic signaling in various contexts:

- Neuronal Excitability : AChBr modulates neuronal excitability and synaptic plasticity, impacting learning and memory processes. Studies indicate that cholinergic signaling enhances the responsiveness of neuronal networks to environmental stimuli, thereby influencing behaviors related to attention and drug abuse .

- Pathophysiology of Diseases : Research has demonstrated that ACh contributes to the pathophysiology of conditions such as asthma by mediating bronchoconstriction and inflammation through muscarinic receptors . This has led to the exploration of anticholinergics in therapeutic settings.

Tissue Repair and Regeneration

Recent studies have highlighted the potential of AChBr in promoting tissue healing:

- Rotator Cuff Repair : In a controlled laboratory study involving murine models, AChBr was shown to enhance bone-tendon interface healing after rotator cuff repair. The application of ACh significantly increased fibrocartilage-like tissue at the repair site and improved biomechanical properties compared to control groups .

| Group | Failure Load (N) | Stiffness (N/mm) |

|---|---|---|

| FG (Control) | 15.2 ± 2.1 | 5.3 ± 0.7 |

| ACh 10^-5 M | 22.4 ± 3.0 | 8.9 ± 1.2 |

| Pyridostigmine | 20.5 ± 2.5 | 7.8 ± 0.9 |

In Vitro Studies on Cell Proliferation

AChBr has been utilized in various in vitro studies to assess its effects on cell proliferation:

- Fibroblast Proliferation : Acetylcholine has been shown to stimulate the proliferation of fibroblasts and myofibroblasts in lung tissue, suggesting its involvement in airway remodeling processes associated with chronic obstructive pulmonary disease (COPD) . The inhibition of this proliferation by tiotropium bromide highlights the potential therapeutic implications for managing airway diseases.

Mechanistic Insights into Cholinergic Signaling

Understanding the mechanisms through which AChBr operates is crucial for its application in research:

- Receptor Interaction : AChBr interacts with various muscarinic receptor subtypes (M1-M3), influencing cellular responses such as mucus secretion and bronchoconstriction . This interaction is vital for developing targeted therapies for respiratory conditions.

- Allosteric Modulation : Recent findings suggest that allosteric modulators can enhance selectivity for muscarinic GPCRs, making AChBr a valuable tool in drug development aimed at these receptors .

Case Study 1: Cholinergic Modulation in Asthma

A study investigating the role of acetylcholine in asthma pathophysiology found that it contributes to airway inflammation and remodeling by promoting eosinophil chemotaxis and Th2 cell polarization . This underscores the importance of cholinergic signaling in respiratory diseases.

Case Study 2: Enhancing Tendon Healing

In another study on rotator cuff injuries, AChBr was delivered using a fibrin gel carrier, demonstrating enhanced healing properties through increased proteoglycan content and retention of M2 macrophages at the repair site over time .

作用机制

乙酰胆碱氢溴酸盐通过模拟乙酰胆碱的作用,与烟碱型和毒蕈碱型乙酰胆碱受体结合,从而发挥作用。这种结合会触发一系列细胞内事件,导致各种生理过程的激活或抑制。 该化合物对毒蕈碱型受体的作用涉及 G 蛋白偶联途径,而它与烟碱型受体的相互作用则涉及配体门控离子通道 .

类似化合物:

加兰他敏: 一种用于治疗阿尔茨海默病的胆碱酯酶抑制剂.

独特性: 乙酰胆碱氢溴酸盐因其直接模拟乙酰胆碱的作用而具有独特性,使其成为研究胆碱能机制的宝贵工具。与加兰他敏等胆碱酯酶抑制剂不同,加兰他敏能阻止乙酰胆碱的分解,乙酰胆碱氢溴酸盐直接激活乙酰胆碱受体,为研究受体功能提供了一种更直接的方法。

相似化合物的比较

Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Arecoline: An alkaloid that acts as an agonist at both muscarinic and nicotinic acetylcholine receptors.

Uniqueness: Acetylcholine Hydrobromide is unique due to its direct role in mimicking acetylcholine, making it a valuable tool for studying cholinergic mechanisms. Unlike cholinesterase inhibitors like galantamine, which prevent the breakdown of acetylcholine, Acetylcholine Hydrobromide directly activates acetylcholine receptors, providing a more straightforward approach to studying receptor functions.

生物活性

Acetylcholine bromide (AChBr) is a quaternary ammonium compound and a derivative of acetylcholine, a key neurotransmitter in both the peripheral and central nervous systems. This article explores the biological activity of AChBr, focusing on its pharmacological effects, mechanisms of action, and implications for various physiological processes.

Overview of this compound

AChBr is primarily known for its role as a cholinergic agent, mimicking the actions of acetylcholine by interacting with nicotinic and muscarinic receptors. Its structural similarity to acetylcholine allows it to exert similar biological effects, although its quaternary ammonium nature limits its ability to cross biological membranes compared to acetylcholine.

-

Receptor Interaction :

- AChBr binds to nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) , leading to various physiological responses depending on the receptor subtype involved.

- The activation of nAChRs is associated with rapid depolarization of neurons, while mAChR activation leads to slower signaling pathways involving second messengers.

- Neuromodulation :

- Influence on Inflammatory Responses :

Biological Effects

The biological effects of AChBr can be categorized into several key areas:

- Neurological Effects :

-

Muscle Contraction :

- As a cholinergic agent, AChBr can stimulate muscle contraction by activating nAChRs at the neuromuscular junction, similar to acetylcholine's action. This property makes it relevant in studies related to muscle physiology and neuromuscular disorders.

-

Gastrointestinal Function :

- AChBr has been demonstrated to enhance gastrointestinal motility and secretion by acting on mAChRs in the enteric nervous system, which is vital for digestive processes.

Case Studies

-

Ulcerative Colitis Model :

- In a murine model of ulcerative colitis induced by dextran sodium sulfate (DSS), treatment with pyridostigmine bromide (a drug that increases acetylcholine availability) showed significant improvement in colonic architecture and reduced inflammatory markers. This suggests that enhancing cholinergic signaling can have therapeutic benefits in inflammatory bowel diseases .

- Cognitive Function :

Table 1: Comparison of Biological Activities

| Activity Area | Effect of this compound | Mechanism |

|---|---|---|

| Neurological Modulation | Enhances synaptic plasticity | nAChR/mAChR activation |

| Muscle Contraction | Stimulates muscle contractions | nAChR activation at NMJ |

| Inflammatory Response | Reduces Th2 inflammation | Nicotinic receptor modulation |

| Gastrointestinal Motility | Increases motility and secretion | mAChR activation |

属性

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883215 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-23-9 | |

| Record name | Acetylcholine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12HG588IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acetylcholine bromide acts primarily as a cholinergic agonist, meaning it mimics the action of acetylcholine, a neurotransmitter. [, , , , ] It exerts its effects by binding to cholinergic receptors, mainly muscarinic and nicotinic receptors, located on various cells and tissues throughout the body. [, , , ] This binding triggers a cascade of downstream effects depending on the receptor subtype and its location.

A: this compound has the molecular formula C7H16BrNO2 and a molecular weight of 226.11 g/mol. [, , ] While the provided research papers do not include detailed spectroscopic data, they utilize techniques like infrared (IR) spectroscopy and X-ray diffraction to characterize the compound and its interactions. [, , ] These techniques provide valuable insights into the structural features and stability of this compound.

A: The provided research focuses primarily on the pharmacological properties of this compound as a cholinergic agonist. [, , , , ] There is no mention of this compound acting as a catalyst in any of the papers. Its applications primarily revolve around its ability to mimic acetylcholine's actions in biological systems.

A: While the provided research papers do not delve into detailed computational studies, they highlight the potential for using computational tools like quantitative structure-activity relationship (QSAR) models. [, ] These models can predict the activity and potency of this compound and its derivatives based on structural modifications, aiding in the design of novel compounds with enhanced properties.

A: Understanding the SAR of this compound is crucial for developing analogs with improved therapeutic profiles. Research using prostigmine homologs, which share structural similarities with acetylcholine, demonstrates that even slight modifications can significantly impact their ability to antagonize the neuromuscular blocking effects of tubocurarine. [, ] This highlights the sensitivity of the cholinergic system to structural changes and the potential for designing compounds with enhanced selectivity for specific cholinergic receptor subtypes.

A: Although specific SHE regulations are not discussed in detail, the research emphasizes the importance of handling this compound with caution. [, , ] Its potent pharmacological effects necessitate careful consideration of dosage, administration routes, and potential for adverse effects. Researchers and professionals handling this compound should consult relevant safety data sheets and adhere to established laboratory safety protocols.

A: The research papers provide examples of both in vitro and in vivo models employed to assess the effects of this compound. [, , , , ] Isolated organ preparations, such as the frog rectus abdominis muscle and tortoise atria, are utilized to study its effects on muscle contraction. [, ] In vivo studies using rats and mice investigate its analgesic and anti-inflammatory properties in models like carrageenan-induced edema and writhing tests. [, ]

A: While this compound exhibits valuable pharmacological properties, toxicological considerations are paramount. Research in dogs indicates that high doses of this compound can lead to cardiac inhibition, emphasizing the need for careful dose titration. [, ] Additionally, studies in rats show that prolonged administration can induce myocardial degeneration and fibrosis, highlighting potential long-term risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。